3-Ethoxy-5-methylpyridine

Catalog No.
S3513747
CAS No.
1256825-14-5
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-5-methylpyridine

CAS Number

1256825-14-5

Product Name

3-Ethoxy-5-methylpyridine

IUPAC Name

3-ethoxy-5-methylpyridine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-3-10-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3

InChI Key

RUCVHSGXXFWNNI-UHFFFAOYSA-N

SMILES

CCOC1=CN=CC(=C1)C

Canonical SMILES

CCOC1=CN=CC(=C1)C

3-Ethoxy-5-methylpyridine is an organic compound with the molecular formula C8H11NOC_8H_{11}NO. It is a derivative of pyridine, featuring an ethoxy group at the third position and a methyl group at the fifth position of the pyridine ring. This structural arrangement imparts unique chemical properties, making it valuable in various research and industrial applications. The compound is primarily utilized as an intermediate in organic synthesis and has potential biological activities, including antimicrobial and anticancer properties.

Availability and Suppliers

3-Ethoxy-5-methylpyridine is a chemical compound available from a number of commercial suppliers. These suppliers typically provide information on the compound's structure, CAS number, and other basic specifications but may not have detailed information on scientific research applications ().

3-EthoxypyridineLacks the methyl groupAffects reactivity and biological activity5-MethylpyridineLacks the ethoxy groupSimilar to 3-Methylpyridine but differs in position2-Ethoxy-3-methylpyridineEthoxy at the second positionDifferent substitution pattern may affect reactivity2-Methoxy-5-methylpyridineContains a methoxy group instead of ethoxyVariations in solubility and reactivity based on ether type

Uniqueness

The uniqueness of 3-Ethoxy-5-methylpyridine lies in its combination of both ethoxy and methyl groups, which confer distinct chemical and biological properties compared to other derivatives. This specific substitution pattern influences its reactivity and potential interactions within biological systems, making it a valuable compound for further research.

Research indicates that 3-Ethoxy-5-methylpyridine exhibits potential biological activities. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, preliminary studies suggest its anticancer potential, although further investigation is required to fully elucidate its mechanisms of action and therapeutic applications. The compound may interact with specific enzymes and receptors, influencing biochemical pathways related to oxidative stress and cellular signaling.

The synthesis of 3-Ethoxy-5-methylpyridine typically involves the alkylation of 3-hydroxy-5-methylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is generally carried out under reflux conditions using solvents like acetone or DMF.

Industrial Production

For industrial applications, continuous flow reactors are often employed to enhance mixing and heat transfer, thereby improving yield and reducing reaction time. The scalability of this method makes it suitable for large-scale production.

3-Ethoxy-5-methylpyridine has several applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer activities.
  • Medicine: Explored as a pharmaceutical intermediate in drug development.
  • Industry: Utilized in the production of agrochemicals and specialty chemicals.

XLogP3

1.6

Dates

Last modified: 08-19-2023

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